N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide
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Overview
Description
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide is a piperidinecarboxamide.
Scientific Research Applications
Synthesis and Pharmacological Properties
- A study by Sonda et al. (2004) discusses the synthesis of benzamide derivatives, including compounds structurally similar to N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide, which exhibited properties as selective serotonin 4 receptor agonists. These compounds showed potential as prokinetic agents, influencing gastrointestinal motility (Sonda et al., 2004).
Synthesis of N-Heterocycles
- Matlock et al. (2015) reported a method for synthesizing N-heterocycles, including piperidines and azepines, using α-phenylvinylsulfonium salts. This method could be relevant for producing derivatives of the compound (Matlock et al., 2015).
Potential Alzheimer’s Disease Treatment
- Rehman et al. (2018) synthesized N-substituted derivatives of a structurally similar compound to evaluate as potential drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Acetylcholinesterase Inhibition
- A study by Khalid et al. (2014) synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluated their acetylcholinesterase (AChE) inhibition activities. This research highlights the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antimicrobial Activity
- Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and screened them for antimicrobial activity. This highlights the potential use of these compounds in combating bacterial infections (Khalid et al., 2016).
Synthesis of 3-Aryl-N-n-propyl-piperidines
- Chang et al. (2002) described the synthesis of 3-aryl-N-n-propyl-piperidines, which could be relevant for creating analogs or derivatives of the compound for further research applications (Chang et al., 2002).
Metabolic Studies
- Hvenegaard et al. (2012) studied the metabolism of a novel antidepressant, which shares structural similarity, providing insights into the metabolic pathways and potential interactions of such compounds (Hvenegaard et al., 2012).
Antibacterial Activity
- Iqbal et al. (2017) synthesized acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential, indicating a possible application of similar compounds in antibacterial treatments (Iqbal et al., 2017).
Properties
Molecular Formula |
C17H33N3O3S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H33N3O3S/c1-2-24(22,23)20-14-8-16(9-15-20)17(21)18-10-7-13-19-11-5-3-4-6-12-19/h16H,2-15H2,1H3,(H,18,21) |
InChI Key |
GTUGDLCELKWUBX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCCC2 |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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